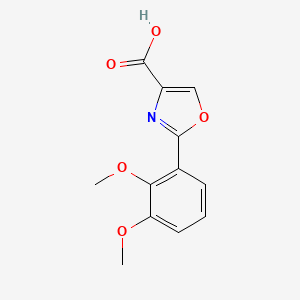
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (DMOXC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOXC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in regulating the immune system and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce oxidative stress and protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis and low toxicity. It is also stable under various conditions, making it a useful compound for studying different cellular processes. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its potential side effects and toxicity in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and may have therapeutic potential for these diseases. Additionally, this compound may have potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using different methods, including the reaction between 2,3-dimethoxybenzaldehyde and glycine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction between 2,3-dimethoxybenzaldehyde and ethyl oxalyl chloride in the presence of triethylamine. The synthesis of this compound is relatively simple and efficient, making it a popular compound for scientific research.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its role in regulating the immune system and as a potential therapeutic agent for autoimmune diseases.
Propiedades
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-5-3-4-7(10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKQZFHBTZSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




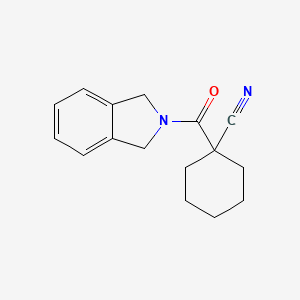

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
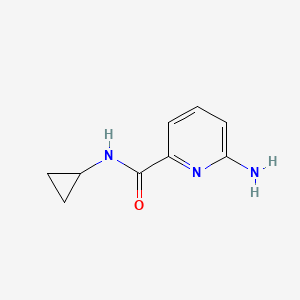
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
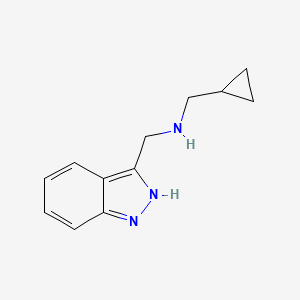
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
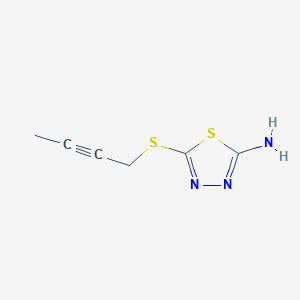
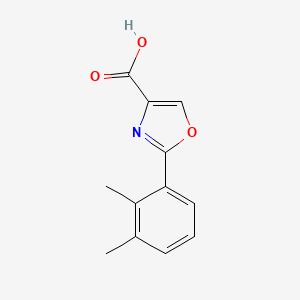
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)